molecular formula C16H14N2O2 B8379521 9-Aminoacridine-2-propanoic acid

9-Aminoacridine-2-propanoic acid

Cat. No. B8379521
M. Wt: 266.29 g/mol
InChI Key: FCMRXGNTHSDIKX-UHFFFAOYSA-N
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Patent
US09127164B2

Procedure details

Ullmann reaction (Step 1) of 2-chlorobenzoic acid 1 and 4-bromoaniline 2 afforded 4′-bromodiphenylamine-2-carboxylic acid 3. Cyclisation with POCl3 followed by amination gave the expected 3-bromo-9-aminoacridine 5 in good yield and purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]2[C:8]([N:9]=[C:10]3[C:15]=1[CH:14]=[C:13](CCC(O)=O)[CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.BrC1C=CC([NH2:26])=CC=1.O=P(Cl)(Cl)Cl>>[NH2:26][C:13]1[CH:12]=[CH:11][C:10]2[C:15](=[C:2]([NH2:1])[C:3]3[C:8]([N:9]=2)=[CH:7][CH:6]=[CH:5][CH:4]=3)[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C2=CC=CC=C2N=C2C=CC(=CC12)CCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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